Cas no 1396751-59-9 (N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide)

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a specialized heterocyclic compound featuring a pyrazine carbonyl moiety linked to an azetidine carboxamide scaffold. Its structural design incorporates a 3-methoxypropyl substituent, enhancing solubility and bioavailability for pharmaceutical applications. The compound's azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. The pyrazine carbonyl group offers electron-rich characteristics, facilitating hydrogen bonding and π-stacking interactions in drug-receptor complexes. This molecule is of interest in medicinal chemistry for its potential as a synthetic intermediate or bioactive agent, particularly in the development of kinase inhibitors or protease modulators. Its balanced lipophilicity and polar functionality make it a versatile candidate for further derivatization in drug discovery programs.
N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide structure
1396751-59-9 structure
Product Name:N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS No:1396751-59-9
MF:C13H18N4O3
MW:278.307022571564
CID:6151772
PubChem ID:71785657
Update Time:2025-10-31

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
    • 1396751-59-9
    • CHEMBL3439741
    • AKOS024533306
    • F6125-3735
    • VU0533045-1
    • Inchi: 1S/C13H18N4O3/c1-20-6-2-3-16-12(18)10-8-17(9-10)13(19)11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,18)
    • InChI Key: LQVWEGSIVGINBA-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C(C2C=NC=CN=2)=O)C1)NCCCOC

Computed Properties

  • Exact Mass: 278.13789045g/mol
  • Monoisotopic Mass: 278.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 84.4Ų

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Additional information on N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1396751-59-9, known as N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazine ring, an azetidine ring, and a methoxypropyl group, making it a versatile candidate for various applications.

Recent studies have highlighted the potential of N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in drug discovery. Its azetidine ring provides a rigid framework that can enhance the bioavailability of the molecule, while the pyrazine moiety contributes to its ability to interact with biological targets such as enzymes and receptors. The methoxypropyl group further enhances the compound's solubility and stability, making it an ideal candidate for pharmacological applications.

One of the most promising areas of research involving this compound is its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug development due to their role in numerous physiological processes. The ability of N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide to bind to these receptors with high affinity has been demonstrated in several in vitro studies, suggesting its potential as a lead compound for treating conditions such as hypertension, inflammation, and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also been explored for its role in catalytic processes. The azetidine ring in the molecule can act as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This property has significant implications for the development of chiral drugs and fine chemicals.

The synthesis of N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the azetidine ring through cyclization reactions and the subsequent functionalization with the pyrazine and methoxypropyl groups. Recent advancements in catalytic asymmetric synthesis have improved the efficiency and scalability of this process, making it more accessible for industrial applications.

From an environmental perspective, this compound exhibits favorable biodegradation properties, which align with current sustainability trends in chemical manufacturing. Its ability to degrade under aerobic conditions without producing toxic byproducts makes it a safer alternative to traditional chemical agents.

In conclusion, N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS No. 1396751-59-9) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent research findings, positions it as a valuable tool in drug discovery, catalysis, and sustainable chemical manufacturing.

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